![molecular formula C15H12Cl2O3 B6409459 6-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid, 95% CAS No. 1261993-98-9](/img/structure/B6409459.png)
6-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid, 95%
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Overview
Description
6-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid, 95% (6-Cl-2-CEPA) is an organic compound with a wide range of applications in the field of organic chemistry. 6-Cl-2-CEPA is a white, crystalline solid with a melting point of 192-194 °C and a boiling point of 282-284 °C. It is soluble in water, alcohols, and polar organic solvents such as acetone and ethyl acetate. 6-Cl-2-CEPA is a widely used reagent in organic synthesis and is used in a variety of laboratory experiments due to its high purity and low toxicity.
Scientific Research Applications
6-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid, 95% has a wide range of applications in the field of organic chemistry. It is used as a reagent in the synthesis of a variety of organic compounds such as dyes, pharmaceuticals, and agrochemicals. It is also used in the synthesis of novel heterocyclic compounds and in the preparation of polymers. In addition, 6-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid, 95% is used as a catalyst in the synthesis of polymers, as a solvent in the synthesis of polymers, and as a reactant in the synthesis of polymers.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid, 95% is based on its ability to act as a nucleophile in organic reactions. It reacts with electrophiles such as carbonyl compounds to form a covalent bond. The reaction is shown as follows:
6-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid, 95% + electrophile → covalent bond
Biochemical and Physiological Effects
6-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid, 95% is an organic compound with low toxicity and no known adverse effects. It is not known to be carcinogenic, mutagenic, or teratogenic. It has been tested for genotoxicity and found to be non-genotoxic.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid, 95% in laboratory experiments is its high purity and low toxicity. It is also relatively inexpensive and easy to obtain. However, it should be handled with care as it is a strong base and can cause skin and eye irritation.
Future Directions
There are a number of potential future directions for 6-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid, 95%. It could be used as a catalyst in the synthesis of novel heterocyclic compounds, as a reactant in the synthesis of polymers, and as a solvent in the synthesis of polymers. It could also be used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it could be further studied to determine its potential applications in the field of biochemistry and physiology.
Synthesis Methods
6-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid, 95% can be synthesized by the reaction of 2-chloro-4-ethoxyphenol and chloroacetic acid in the presence of a strong base such as potassium hydroxide. The reaction is carried out at room temperature and the product is obtained in high yields. The reaction is shown as follows:
2-chloro-4-ethoxyphenol + chloroacetic acid + KOH → 6-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid, 95% + KCl
properties
IUPAC Name |
2-chloro-6-(2-chloro-4-ethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-2-20-9-6-7-10(13(17)8-9)11-4-3-5-12(16)14(11)15(18)19/h3-8H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQNZFRFINMATE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691695 |
Source
|
Record name | 2',3-Dichloro-4'-ethoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60691695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid | |
CAS RN |
1261993-98-9 |
Source
|
Record name | 2',3-Dichloro-4'-ethoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60691695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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